molecular formula C21H17N5O3 B3701160 2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B3701160
M. Wt: 387.4 g/mol
InChI Key: BVBVGNZIFWIPFZ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazole ring, a nitro group, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the benzotriazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine impurity B: This compound shares structural similarities with 2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide, particularly in the presence of aromatic rings and functional groups.

    4-Methyldiphenhydramine hydrochloride: Another similar compound with comparable chemical properties.

Uniqueness

This compound is unique due to its specific combination of a benzotriazole ring, nitro group, and benzamide moiety

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)benzotriazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-6-9-16(10-7-13)25-23-18-11-8-15(12-19(18)24-25)22-21(27)17-4-3-5-20(14(17)2)26(28)29/h3-12H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBVGNZIFWIPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide
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2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide
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2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide
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2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide
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2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide
Reactant of Route 6
2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

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